2-(Ethoxymethyl)hexanoic acid
CAS No.: 813461-95-9
Cat. No.: VC16786144
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 813461-95-9 |
|---|---|
| Molecular Formula | C9H18O3 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 2-(ethoxymethyl)hexanoic acid |
| Standard InChI | InChI=1S/C9H18O3/c1-3-5-6-8(9(10)11)7-12-4-2/h8H,3-7H2,1-2H3,(H,10,11) |
| Standard InChI Key | PMRVKRBMIGOVGE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(COCC)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The IUPAC name for this compound is 2-(ethoxymethyl)hexanoic acid, with the molecular formula C₉H₁₈O₃ (molecular weight: 174.24 g/mol). Its structure comprises:
-
A hexanoic acid backbone (CH₃(CH₂)₃CH(COOH)CH₂-).
-
An ethoxymethyl group (-CH₂-O-C₂H₅) at the second carbon.
Predicted Physicochemical Properties (Table 1)
The ethoxymethyl group’s electron-donating effects slightly reduce acidity compared to unsubstituted hexanoic acid (pKa ≈4.9) . The ether oxygen also increases hydrophilicity relative to purely alkyl-substituted analogs.
Synthesis and Production Methods
Route 1: Etherification of 2-(Hydroxymethyl)hexanoic Acid
-
Reaction: 2-(Hydroxymethyl)hexanoic acid + Ethanol → 2-(Ethoxymethyl)hexanoic acid.
-
Conditions: Acid catalysis (e.g., H₂SO₄), reflux in toluene.
-
Mechanism: Nucleophilic substitution (SN2) at the hydroxymethyl carbon.
Route 2: Grignard Alkylation
-
Reaction: 2-Bromohexanoic acid + Ethoxymethylmagnesium bromide → 2-(Ethoxymethyl)hexanoic acid.
-
Conditions: Anhydrous THF, low temperatures (-20°C to 0°C).
Challenges in Scale-Up
-
Steric hindrance at the second carbon may reduce reaction yields.
-
Purification: Separation from byproducts (e.g., diethyl ether) requires fractional distillation or chromatography.
Applications and Uses
Industrial Applications (Theoretical)
-
Polymer Additives: As a plasticizer precursor, similar to 2-ethylhexanoic acid derivatives .
-
Lubricants: Ethoxymethyl groups could enhance thermal stability in synthetic lubricants.
-
Coating Resins: Ester derivatives might improve flexibility in polyurethane coatings.
Pharmaceutical Intermediates
The ether linkage could facilitate membrane permeability in prodrug designs, though toxicity profiles remain unstudied.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume